molecular formula C13H7Br2NO2S B11545266 (3-Amino-5-bromo-1-benzofuran-2-yl)(5-bromothiophen-2-yl)methanone

(3-Amino-5-bromo-1-benzofuran-2-yl)(5-bromothiophen-2-yl)methanone

Cat. No.: B11545266
M. Wt: 401.07 g/mol
InChI Key: GHRSVCFKJPSYPX-UHFFFAOYSA-N
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Description

5-BROMO-2-(5-BROMOTHIOPHENE-2-CARBONYL)-1-BENZOFURAN-3-AMINE is a complex organic compound that features a benzofuran core substituted with bromine and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-(5-BROMOTHIOPHENE-2-CARBONYL)-1-BENZOFURAN-3-AMINE typically involves multi-step organic reactions. One common approach is to start with the bromination of benzofuran, followed by the introduction of the thiophene moiety through a carbonylation reaction. The final step involves the amination of the carbonyl group to form the desired amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or amine.

    Substitution: The bromine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products can be secondary amines or alcohols.

    Substitution: Products will vary depending on the nucleophile used, such as substituted thiophenes or benzofurans.

Scientific Research Applications

5-BROMO-2-(5-BROMOTHIOPHENE-2-CARBONYL)-1-BENZOFURAN-3-AMINE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-BROMO-2-(5-BROMOTHIOPHENE-2-CARBONYL)-1-BENZOFURAN-3-AMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-thiophenecarboxaldehyde
  • 5-Bromo-2-thiophenecarboxylic acid
  • 5-Bromo-2-furoic acid

Uniqueness

5-BROMO-2-(5-BROMOTHIOPHENE-2-CARBONYL)-1-BENZOFURAN-3-AMINE is unique due to its specific substitution pattern and the presence of both bromine and thiophene groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H7Br2NO2S

Molecular Weight

401.07 g/mol

IUPAC Name

(3-amino-5-bromo-1-benzofuran-2-yl)-(5-bromothiophen-2-yl)methanone

InChI

InChI=1S/C13H7Br2NO2S/c14-6-1-2-8-7(5-6)11(16)13(18-8)12(17)9-3-4-10(15)19-9/h1-5H,16H2

InChI Key

GHRSVCFKJPSYPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(O2)C(=O)C3=CC=C(S3)Br)N

Origin of Product

United States

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